3,5-Dichloro-4'-n-pentylbenzophenone
Overview
Description
3,5-Dichloro-4’-n-pentylbenzophenone is an organic compound with the molecular formula C18H18Cl2O It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine atoms at the 3 and 5 positions and a pentyl group at the 4’ position
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound.
Action Environment
Such factors could include pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-4’-n-pentylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. The process involves the acylation of 3,5-dichlorobenzoyl chloride with 4-pentylphenyl magnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of 3,5-Dichloro-4’-n-pentylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4’-n-pentylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,5-Dichloro-4’-n-pentylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzophenone: Lacks the pentyl group, making it less hydrophobic.
4,4’-Dichlorobenzophenone: Chlorine atoms are positioned differently, affecting its reactivity and properties.
3,5-Dichloro-4’-methylbenzophenone: Contains a methyl group instead of a pentyl group, influencing its solubility and interactions.
Uniqueness
3,5-Dichloro-4’-n-pentylbenzophenone is unique due to the presence of both chlorine atoms and a pentyl group, which confer distinct chemical and physical properties. These substitutions enhance its hydrophobicity and potential for specific interactions with biological targets, making it valuable for various applications .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-pentylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2O/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)15-10-16(19)12-17(20)11-15/h6-12H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYILUDHJCPJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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